molecular formula C14H14N2O B13414003 3-Amidinobenzyl phenyl ether CAS No. 57323-73-6

3-Amidinobenzyl phenyl ether

Cat. No.: B13414003
CAS No.: 57323-73-6
M. Wt: 226.27 g/mol
InChI Key: RZNBPLWRIVTCIZ-UHFFFAOYSA-N
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Description

3-Amidinobenzyl phenyl ether is an organic compound characterized by the presence of an amidine group attached to a benzyl phenyl ether structure

Chemical Reactions Analysis

Types of Reactions

3-Amidinobenzyl phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Benzyl phenyl ether: Lacks the amidine group, making it less reactive in biological systems.

    3-Aminobenzyl phenyl ether: Contains an amino group instead of an amidine group, altering its chemical properties and reactivity.

    3-Cyanobenzyl phenyl ether:

Uniqueness

3-Amidinobenzyl phenyl ether is unique due to the presence of the amidine group, which imparts distinct biological activity and reactivity compared to other similar compounds. This makes it a valuable compound for research in medicinal chemistry and materials science.

Biological Activity

3-Amidinobenzyl phenyl ether (CAS No. 57323-73-6) is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as an antiprotozoal agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C14H14N2O
  • Molecular Weight : 226.27 g/mol
  • IUPAC Name : this compound

The compound features an amidine functional group, which is crucial for its biological activity.

Antiprotozoal Activity

Research indicates that this compound exhibits significant antiprotozoal activity. It has been studied primarily for its effects on protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.

Case Study: Trypanosoma brucei

In a study evaluating the efficacy of various compounds against Trypanosoma brucei, this compound was included as a test compound. The results showed that this compound maintained approximately 91% of its enzymatic activity relative to control samples over time, indicating its potential as a therapeutic agent against this parasite .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of specific enzymes critical for the survival and proliferation of protozoan parasites. The amidine group may play a pivotal role in binding to these enzymes, thereby disrupting their function.

Comparative Biological Activity

To understand the uniqueness of this compound, it is essential to compare it with other structurally similar compounds.

CompoundBiological ActivityMechanism of Action
This compound AntiprotozoalEnzyme inhibition
Benzoyl-Arg-ethyl ester Moderate activity against T. bruceiEnzyme inhibition
Other Amidines Varies; some exhibit antimalarial propertiesVaries

This comparison highlights the specific efficacy of this compound in targeting protozoan parasites, distinguishing it from other amidine derivatives.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of T. brucei at micromolar concentrations. Further investigations are needed to determine the precise concentration-response relationship and potential cytotoxic effects on mammalian cells.

Pharmacophore Modeling

Pharmacophore modeling studies suggest that the structural features of this compound are conducive to strong interactions with target enzymes within protozoan cells. These models are instrumental in guiding further drug design efforts aimed at enhancing potency and selectivity .

Properties

CAS No.

57323-73-6

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-(phenoxymethyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H3,15,16)

InChI Key

RZNBPLWRIVTCIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=N)N

Origin of Product

United States

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